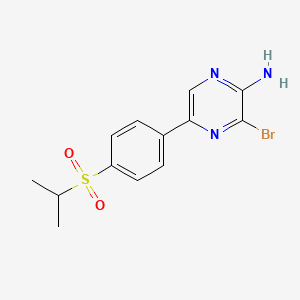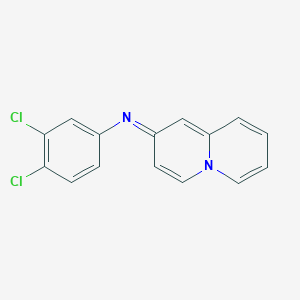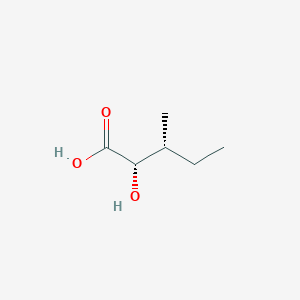
S-(Hydroxymethyl)glutathione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(Hydroxymethyl)glutathione is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is formed when glutathione reacts with formaldehyde, resulting in the addition of a hydroxymethyl group to the sulfur atom of the cysteine residue. This compound plays a crucial role in the detoxification of formaldehyde, a highly reactive and toxic aldehyde found in various environmental and biological sources .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(Hydroxymethyl)glutathione involves the reaction of glutathione with formaldehyde. This reaction can be carried out under mild conditions, typically at room temperature and neutral pH. The reaction proceeds via the nucleophilic attack of the thiol group of glutathione on the carbonyl carbon of formaldehyde, forming a thioacetal intermediate, which subsequently rearranges to yield this compound .
Industrial Production Methods: the process would likely involve large-scale reactions of glutathione with formaldehyde under controlled conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: S-(Hydroxymethyl)glutathione undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is its oxidation by alcohol dehydrogenase 5 (ADH5) to form S-formylglutathione .
Common Reagents and Conditions:
Oxidation: Catalyzed by alcohol dehydrogenase 5 (ADH5) in the presence of NAD+ or NADP+ as co-factors.
Reduction: Can be reduced back to glutathione and formaldehyde under reducing conditions.
Substitution: The hydroxymethyl group can be substituted by other electrophiles under appropriate conditions.
Major Products:
Oxidation: S-formylglutathione
Reduction: Glutathione and formaldehyde
Substitution: Various substituted glutathione derivatives depending on the electrophile used.
Applications De Recherche Scientifique
S-(Hydroxymethyl)glutathione has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mécanisme D'action
S-(Hydroxymethyl)glutathione exerts its effects primarily through its role in formaldehyde detoxification. The compound is formed when glutathione reacts with formaldehyde, neutralizing the toxic aldehyde. It is then oxidized by alcohol dehydrogenase 5 (ADH5) to form S-formylglutathione, which is further metabolized to formate and glutathione. This pathway helps to maintain cellular redox balance and protect cells from formaldehyde-induced damage .
Comparaison Avec Des Composés Similaires
Glutathione (GSH): The parent compound of S-(Hydroxymethyl)glutathione, involved in various cellular processes, including detoxification, antioxidant defense, and redox signaling.
S-Formylglutathione: The oxidation product of this compound, formed by the action of alcohol dehydrogenase 5 (ADH5).
Glutathione Disulfide (GSSG): The oxidized form of glutathione, formed during oxidative stress.
Uniqueness: this compound is unique in its specific role in formaldehyde detoxification. Unlike glutathione, which participates in a wide range of cellular processes, this compound is specifically involved in neutralizing formaldehyde and protecting cells from its toxic effects. This specificity makes it a valuable compound for studying formaldehyde metabolism and developing detoxification strategies .
Propriétés
Numéro CAS |
32260-87-0 |
|---|---|
Formule moléculaire |
C11H19N3O7S |
Poids moléculaire |
337.35 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(hydroxymethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H19N3O7S/c12-6(11(20)21)1-2-8(16)14-7(4-22-5-15)10(19)13-3-9(17)18/h6-7,15H,1-5,12H2,(H,13,19)(H,14,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1 |
Clé InChI |
PIUSLWSYOYFRFR-BQBZGAKWSA-N |
SMILES |
C(CC(=O)NC(CSCO)C(=O)NCC(=O)O)C(C(=O)O)N |
SMILES isomérique |
C(CC(=O)N[C@@H](CSCO)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES canonique |
C(CC(=O)NC(CSCO)C(=O)NCC(=O)O)C(C(=O)O)N |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Bis{[(2-chloroethyl)sulfonyl]methyl}benzene](/img/structure/B8694445.png)
![5-(1,4-Dioxa-spiro[4.5]dec-8-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8694446.png)











